molecular formula C24H18FN3 B2562212 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-98-1

5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2562212
M. Wt: 367.427
InChI Key: DAHJULKYVBVCAM-UHFFFAOYSA-N
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Description

The compound “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing a pyrazole ring and a quinoline ring . The molecule also has a benzyl group attached to the 5-position, a fluorophenyl group attached to the 3-position, and a methyl group attached to the 8-position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]quinoline core, with the benzyl, fluorophenyl, and methyl groups attached at the 5, 3, and 8 positions, respectively . The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The benzyl, fluorophenyl, and methyl groups could potentially be modified or removed, and the pyrazolo[4,3-c]quinoline core could potentially undergo reactions at various positions .

Scientific Research Applications

Green Chemistry Synthesis

The catalysis and synthesis of complex heterocyclic compounds, such as pyrazoloquinolines, have been explored for their environmental benefits. For instance, L-proline-catalyzed synthesis provides a method for generating structurally complex heterocyclic ortho-quinones through a four-component sequential reaction, offering advantages like high atom economy, short reaction times, and minimal purification steps (Rajesh et al., 2011).

Pharmacological Applications

Research into diversely substituted pyrazoloquinolines has highlighted their pharmacological potential. For example, certain derivatives have been found to inhibit acetylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Silva et al., 2011).

Material Science and Photoluminescence

Quinoxaline derivatives, including those structurally related to 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, have been investigated for their photoluminescence properties. Such compounds are considered for applications in organic light-emitting diodes (OLEDs) and other luminescence-based technologies (Mancilha et al., 2006).

Novel Synthetic Approaches

Innovative synthetic methods for creating pyrazoloquinoline derivatives have been developed, demonstrating the versatility of these compounds. Techniques involving Friedel–Crafts chemistry facilitate the construction of tricyclic pyrazoloquinolines, showcasing their potential in developing new pharmaceuticals (Abd El-Aal & Khalaf, 2016).

Supramolecular Chemistry

Studies on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines reveal insights into the molecular interactions and potential applications in designing complex molecular assemblies (Portilla et al., 2005).

Future Directions

The study of complex organic molecules like “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” could lead to the discovery of new biological activities and potential therapeutic applications . Future research could also explore the synthesis of related compounds and the modification of the functional groups to tune the compound’s properties .

properties

IUPAC Name

5-benzyl-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHJULKYVBVCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

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